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Compound of Interest

Compound Name: 1-Decanol, 10-(phenylmethoxy)-

CAS No.: 95331-19-4

Cat. No.: B8523128

Get Quote

Executive Summary
10-(phenylmethoxy)-1-decanol (CAS: 95331-19-4), often referred to as 10-benzyloxy-1-

decanol, represents a critical class of heterobifunctional linkers used in lipid synthesis, drug

delivery systems, and surface chemistry. Its structural duality—possessing both a reactive

primary alcohol and a stable benzyl ether protecting group—makes accurate characterization

vital.

This guide provides a technical comparison of the 13C NMR spectral signature of 10-

(phenylmethoxy)-1-decanol against its synthetic precursors and potential byproducts. For

researchers, the ability to distinguish the mono-protected target from the symmetric starting

material (1,10-decanediol) and the over-alkylated impurity (dibenzyl ether) is the primary metric

of success.

Structural Analysis & Theoretical Assignments
The molecule consists of three distinct magnetic environments: the Aromatic Benzyl Group, the

Alkyl Spacer, and the Polar Termini (Ether vs. Alcohol).
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Carbon Environment Map
C-Terminus (Alcohol): The carbon adjacent to the hydroxyl group (

) typically resonates upfield relative to the ether.

N-Terminus (Ether): The carbon adjacent to the benzyloxy group (

) resonates downfield due to the inductive effect of the ether linkage and the proximity to the
aromatic ring.

Benzylic Carbon: The methylene bridge connecting the phenyl ring to the oxygen (

).

Comparative Chemical Shift Table (CDCl3)
Note: Values are synthesized from standard chemical shift databases and homologous series

data.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Comparative Analysis: Target vs. Alternatives
In synthesis, the "performance" of an NMR dataset is measured by its ability to rule out

impurities.
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Scenario A: Target vs. Starting Material (1,10-
Decanediol)
The starting material is symmetrical.

1,10-Decanediol: Shows a single signal for the

-carbons at ~62.9 ppm (representing both C1 and C10).

10-(phenylmethoxy)-1-decanol: Symmetry is broken. The signal at 62.9 ppm remains (C1),

but a new signal appears at ~70.5 ppm (C10), along with the benzylic carbon at ~73 ppm.

Verdict: If you see only one peak in the 60-75 ppm region, the reaction failed.

Scenario B: Target vs. Over-Alkylated Byproduct
(Dibenzyl Ether)
If the reaction runs too long, both alcohols are protected.

Dibenzyl Ether Derivative: The diagnostic alcohol signal at ~62.9 ppm disappears

completely. You will see intensified signals at ~70.5 ppm and ~73 ppm.

Verdict: Absence of the 62.9 ppm peak indicates over-reaction.

Scenario C: Solvent Effects (CDCl3 vs. DMSO-d6)
CDCl3: Standard for routine checks. Shifts are as listed above.

DMSO-d6: Often used if solubility is poor or to observe OH proton coupling in 1H NMR.

Effect: The

-carbon signals (C1 and C10) typically shift slightly upfield (by ~1-2 ppm) due to solvent
polarity and hydrogen bonding. The alcohol carbon (C1) is most sensitive to this change.

Experimental Protocol
To ensure reproducible data comparable to literature standards, follow this self-validating

protocol.
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Objective: Acquire a high-resolution 13C{1H} spectrum to quantify the ratio of mono-protected

product to diol/diether impurities.

Step-by-Step Methodology:

Sample Preparation:

Weigh 30-50 mg of the isolated oil/solid.

Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an

internal reference.

Check: Solution must be clear. If cloudy, filter through a small plug of glass wool into the

NMR tube.

Instrument Setup:

Frequency: 100 MHz or higher (400 MHz 1H equivalent) recommended for resolving the

alkyl chain.

Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary aromatic carbon (Ipso)

has a long T1 relaxation time; a short delay will suppress this signal.

Acquisition:

Scans (NS): Minimum 256 scans (due to the lower sensitivity of 13C and the molecular

weight).

Temperature: 298 K (25°C).

Processing:

Referencing: Calibrate the center triplet of CDCl3 to 77.16 ppm.

Peak Picking: Threshold should be set to detect the quaternary aromatic carbon (usually

the weakest peak).
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Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic
This diagram illustrates the causality between the chemical structure and the resulting NMR

signals.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Correlation map linking structural moieties of 10-(phenylmethoxy)-1-decanol to

specific 13C NMR chemical shift regions.[2]

Diagram 2: Synthesis & Quality Control Workflow
This diagram outlines the decision tree for interpreting the NMR data during synthesis.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Decision logic for monitoring the monobenzylation of 1,10-decanediol using 13C NMR

markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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